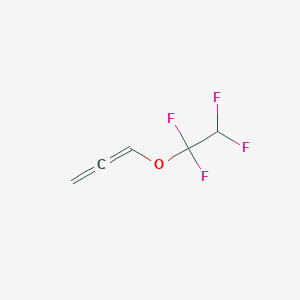
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- is a fluorinated organic compound It is characterized by the presence of a propadiene backbone with a tetrafluoroethoxy substituent
Preparation Methods
The synthesis of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- typically involves the reaction of propadiene with 1,1,2,2-tetrafluoroethanol under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Chemical Reactions Analysis
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may yield partially or fully hydrogenated products.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in developing new pharmaceuticals or as a component in drug delivery systems.
Industry: This compound can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- involves its interaction with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and interactions with other molecules. Pathways involved may include the formation of reactive intermediates that can further react to form stable products.
Comparison with Similar Compounds
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethane: Used as a refrigerant and foam expansion agent.
1,1,1,2-Tetrafluoroethane: Commonly used in air conditioning systems.
Norflurane: Another fluorinated compound with applications in various industries
Properties
CAS No. |
106609-52-3 |
|---|---|
Molecular Formula |
C5H4F4O |
Molecular Weight |
156.08 g/mol |
InChI |
InChI=1S/C5H4F4O/c1-2-3-10-5(8,9)4(6)7/h3-4H,1H2 |
InChI Key |
QSXACVJYADBRCG-UHFFFAOYSA-N |
Canonical SMILES |
C=C=COC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



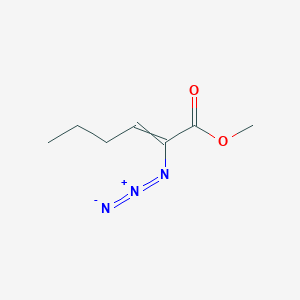
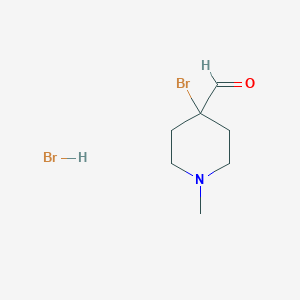
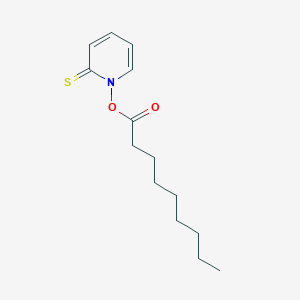
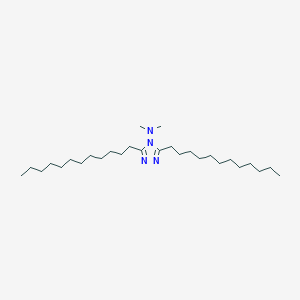
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
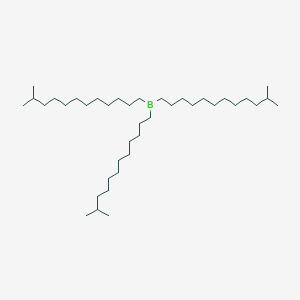


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
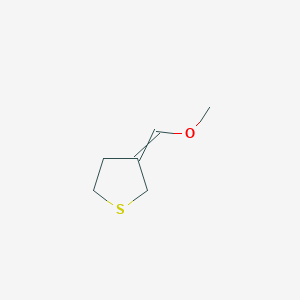
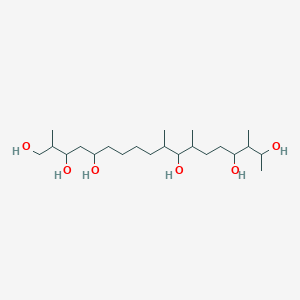

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
